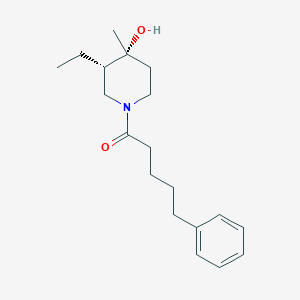
(3S*,4R*)-3-ethyl-4-methyl-1-(5-phenylpentanoyl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S*,4R*)-3-ethyl-4-methyl-1-(5-phenylpentanoyl)piperidin-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
(3S*,4R*)-3-ethyl-4-methyl-1-(5-phenylpentanoyl)piperidin-4-ol has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, it has been studied for its potential use as an analgesic and has shown promising results in animal models.
Wirkmechanismus
The mechanism of action of (3S*,4R*)-3-ethyl-4-methyl-1-(5-phenylpentanoyl)piperidin-4-ol is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and pain. It may also inhibit the activation of immune cells such as T cells and macrophages.
Biochemical and Physiological Effects:
(3S*,4R*)-3-ethyl-4-methyl-1-(5-phenylpentanoyl)piperidin-4-ol has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been shown to reduce the activation of immune cells such as T cells and macrophages. It has also been found to have analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3S*,4R*)-3-ethyl-4-methyl-1-(5-phenylpentanoyl)piperidin-4-ol is its potential use as an anti-inflammatory and analgesic agent. It has shown promising results in animal models and may have applications in treating inflammatory diseases and pain. However, one limitation of this compound is its limited availability and high cost, which may limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on (3S*,4R*)-3-ethyl-4-methyl-1-(5-phenylpentanoyl)piperidin-4-ol. One direction is to further investigate its mechanism of action and its potential use as an anti-inflammatory and analgesic agent. Additionally, it may be worthwhile to investigate its potential use in treating other diseases such as cancer and neurodegenerative diseases. Further research is also needed to optimize the synthesis method for this compound and to develop more cost-effective methods for its production.
In conclusion, (3S*,4R*)-3-ethyl-4-methyl-1-(5-phenylpentanoyl)piperidin-4-ol is a compound with potential applications in various fields of scientific research. It has anti-inflammatory and analgesic properties and may have applications in treating inflammatory diseases and pain. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method.
Synthesemethoden
The synthesis method for (3S*,4R*)-3-ethyl-4-methyl-1-(5-phenylpentanoyl)piperidin-4-ol involves the reaction of 4-hydroxypiperidine with 5-phenylpentanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ethylmagnesium bromide, followed by acidification to yield the final product.
Eigenschaften
IUPAC Name |
1-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-5-phenylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-3-17-15-20(14-13-19(17,2)22)18(21)12-8-7-11-16-9-5-4-6-10-16/h4-6,9-10,17,22H,3,7-8,11-15H2,1-2H3/t17-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKMNFLJGBIFPF-PKOBYXMFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1(C)O)C(=O)CCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(CC[C@@]1(C)O)C(=O)CCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5440906.png)
![1-[(4-methoxypiperidin-1-yl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5440913.png)
![1'-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5440920.png)
![5-[1-(3,5-dimethylbenzyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5440921.png)
![2-cyano-N-(2,5-dimethoxyphenyl)-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5440931.png)
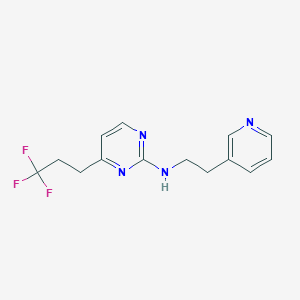

![2-benzylidene-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5440948.png)
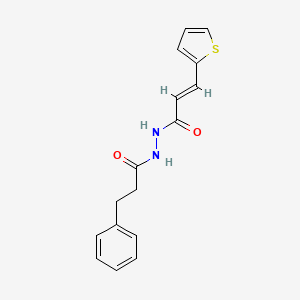
![methyl [4-(4-methylbenzyl)-1-piperazinyl]acetate](/img/structure/B5440960.png)
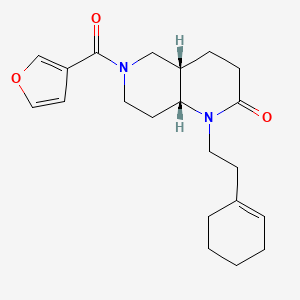
![N-[4-(aminosulfonyl)phenyl]-2-(2-methylphenyl)acetamide](/img/structure/B5440976.png)
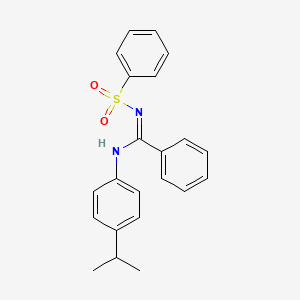
![N'-(2-methoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5441004.png)